(R)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate
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Overview
Description
®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is a chiral oxazolidine derivative. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. Its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and an oxazolidine ring, makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate with ethylene oxide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the oxazolidine nitrogen on the ethylene oxide, leading to the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxazolidine ring can be reduced to form an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted oxazolidine derivatives.
Scientific Research Applications
®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the oxazolidine ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane-3-carboxylate
- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxathiolane-3-carboxylate
- ®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-5-carboxylate
Uniqueness
®-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
tert-butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJICPKTZDLBRQH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCO)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443160 |
Source
|
Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201404-86-6 |
Source
|
Record name | tert-Butyl (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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